6-Nitro-1h-indole-3-carboxylic acid

Overview

Description

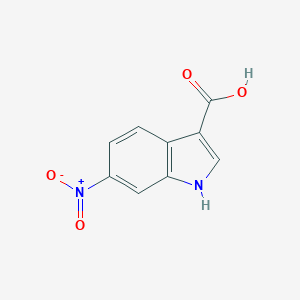

6-Nitro-1H-indole-3-carboxylic acid is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a nitro group at the 6th position and a carboxylic acid group at the 3rd position of the indole ring

Mechanism of Action

Target of Action

The primary targets of indole derivatives, such as 6-Nitro-1h-indole-3-carboxylic acid, are multiple receptors in the body . These compounds bind with high affinity to these receptors, which play a crucial role in various biological activities .

Mode of Action

The interaction of this compound with its targets results in a variety of changes. For instance, it can inhibit the activity of certain enzymes or modulate the function of specific receptors . This interaction can lead to alterations in cellular processes, contributing to its biological effects .

Biochemical Pathways

Indole derivatives affect several biochemical pathways. For example, they can influence the degradation of tryptophan in higher plants, leading to the production of indole-3-acetic acid, a plant hormone . They can also impact various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For instance, it can exhibit antiviral activity by inhibiting the replication of certain viruses . It can also show anti-inflammatory and analgesic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect its stability and activity . Furthermore, the presence of other molecules in the environment can impact its interaction with its targets .

Biochemical Analysis

Biochemical Properties

6-Nitro-1h-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation . Additionally, this compound can induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of monoamine oxidases, enzymes that play a role in neurotransmitter metabolism . This inhibition can lead to increased levels of neurotransmitters, thereby affecting neuronal signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound to form various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters and can bind to plasma proteins, affecting its distribution and accumulation in different tissues . These interactions can influence the compound’s bioavailability and therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, it can localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis in cancer cells . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1H-indole-3-carboxylic acid typically involves the nitration of indole derivatives followed by carboxylation. One common method includes the nitration of 1H-indole-3-carboxylic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or other acid catalysts.

Major Products Formed

Reduction: 6-Amino-1H-indole-3-carboxylic acid.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Esterification: 6-Nitro-1H-indole-3-carboxylate esters.

Scientific Research Applications

6-Nitro-1H-indole-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

Industrial Applications: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

6-Nitro-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

1H-Indole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Amino-1H-indole-3-carboxylic acid: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.

Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

6-Nitro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its derivatives have been studied for potential applications in cancer therapy, antibacterial properties, and other therapeutic areas. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O₄ |

| Molecular Weight | 195.16 g/mol |

| Melting Point | 137-143 °C |

| Boiling Point | 362.6 ± 15.0 °C |

| Density | 1.4 ± 0.1 g/cm³ |

| CAS Number | 4769-96-4 |

Biological Activity Overview

The biological activities of this compound and its derivatives include:

- Anticancer Activity : Several studies have demonstrated that derivatives of indole-3-carboxylic acid exhibit cytotoxic effects against various cancer cell lines, including HeLa and HCT-116 cells. For instance, compounds targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) showed significant antiproliferative effects, with some compounds inducing apoptosis in cancer cells .

- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against various strains of bacteria, showing promising results in inhibiting bacterial growth .

- Antifungal and Antituberculosis Activities : Research indicates that certain derivatives possess antifungal properties and may be effective against Mycobacterium tuberculosis, suggesting a broad spectrum of antimicrobial activity .

Study on Anticancer Activity

A recent study synthesized several indole derivatives, including this compound derivatives, and evaluated their cytotoxicity using the MTT assay. The results indicated that specific compounds exhibited IC₅₀ values as low as 7.2 µM against MDA-MB-231 (triple-negative breast cancer) cells, outperforming standard treatments such as Sorafenib .

Antibacterial Evaluation

In another study focused on antibacterial properties, researchers tested the efficacy of 6-nitro-1H-indole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the micromolar range, indicating potent antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Key findings include:

- Presence of Nitro Group : The nitro group at the 6-position enhances the compound's reactivity and biological activity.

- Substituents on Indole Ring : Variations in substituents can significantly alter the binding affinity to target receptors and enzymes involved in cancer proliferation and bacterial resistance mechanisms.

Properties

IUPAC Name |

6-nitro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFVAHOPRCFNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292418 | |

| Record name | 6-nitro-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-03-2 | |

| Record name | 6-Nitro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1H-indole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10242-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.